(4-cyclopropyl-2H-chromen-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyclopropyl-2H-chromen-6-yl)methanol: is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-2H-chromen-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable phenol derivative with a cyclopropyl ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (4-cyclopropyl-2H-chromen-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chromene ring can be reduced under hydrogenation conditions to form dihydrochromene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of (4-cyclopropyl-2H-chromen-6-yl)aldehyde or (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of various substituted chromenes depending on the reagents used.
Scientific Research Applications
Chemistry: (4-cyclopropyl-2H-chromen-6-yl)methanol is studied for its potential as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects. This compound, in particular, is being researched for its potential role in treating neurodegenerative diseases.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the development of new products.
Mechanism of Action
The mechanism of action of (4-cyclopropyl-2H-chromen-6-yl)methanol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: It can influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
- (4-cyclopropyl-2H-chromen-6-yl)aldehyde
- (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid
- Dihydrochromene derivatives
Uniqueness: (4-cyclopropyl-2H-chromen-6-yl)methanol stands out due to its unique combination of a cyclopropyl group and a methanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(4-cyclopropyl-2H-chromen-6-yl)methanol |
InChI |
InChI=1S/C13H14O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7,10,14H,2-3,6,8H2 |
InChI Key |
DCDGIXKXINCCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CCOC3=C2C=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.